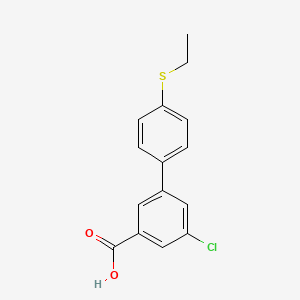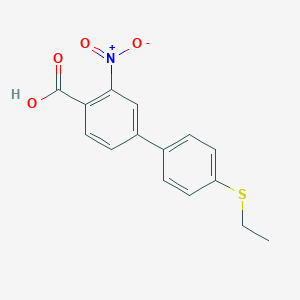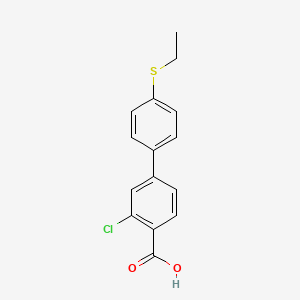
3-(4-Ethylthiophenyl)-5-trifluoromethylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Ethylthiophenyl)-5-trifluoromethylbenzoic acid is an organic compound characterized by the presence of a trifluoromethyl group and an ethylthiophenyl group attached to a benzoic acid core
Méthodes De Préparation
The synthesis of 3-(4-ethylthiophenyl)-5-trifluoromethylbenzoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
3-(4-Ethylthiophenyl)-5-trifluoromethylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically results in the formation of carboxylic acids or ketones, depending on the specific conditions used.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl and ethylthiophenyl groups can participate in electrophilic or nucleophilic substitution reactions. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
3-(4-Ethylthiophenyl)-5-trifluoromethylbenzoic acid has several applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules. Its unique structural features make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways. Its trifluoromethyl group is particularly useful for labeling and tracking molecules in biological systems.
Medicine: The compound has potential applications in drug discovery and development. Its structural features may allow it to interact with specific biological targets, making it a candidate for developing new therapeutic agents.
Industry: In industrial applications, the compound can be used as an intermediate for producing agrochemicals, pharmaceuticals, and specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism by which 3-(4-ethylthiophenyl)-5-trifluoromethylbenzoic acid exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and influencing metabolic pathways. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for specific molecular targets, making it a valuable tool for studying biochemical processes.
Comparaison Avec Des Composés Similaires
3-(4-Ethylthiophenyl)-5-trifluoromethylbenzoic acid can be compared with other similar compounds, such as:
3-(4-Methylthiophenyl)-5-trifluoromethylbenzoic acid: This compound has a methyl group instead of an ethyl group, which may influence its reactivity and binding properties.
3-(4-Ethylphenyl)-5-trifluoromethylbenzoic acid: The absence of the thiophenyl group can affect the compound’s electronic properties and reactivity.
3-(4-Ethylthiophenyl)-5-methylbenzoic acid: Replacing the trifluoromethyl group with a methyl group can alter the compound’s chemical behavior and interactions with biological targets.
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and binding characteristics that are valuable for various applications.
Propriétés
IUPAC Name |
3-(4-ethylsulfanylphenyl)-5-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3O2S/c1-2-22-14-5-3-10(4-6-14)11-7-12(15(20)21)9-13(8-11)16(17,18)19/h3-9H,2H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEEMXZPWZLBXOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














